Cyclobutanon

Übersicht

Beschreibung

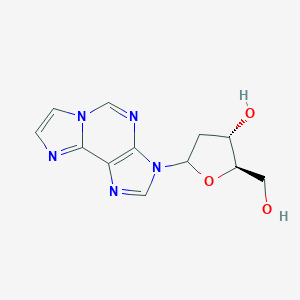

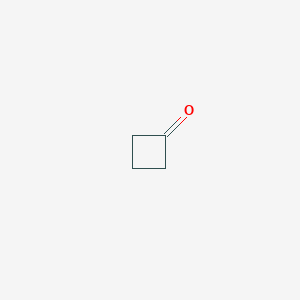

Cyclobutanone is an organic compound that falls under the category of cyclic ketones. It contains a four-membered cyclic structure, hence the prefix “cyclo”, and a ketone functional group, represented by the “one” suffix. The molecular formula of cyclobutanone is C₄H₆O. It is a colorless liquid with a strong, pungent odor and a boiling point of approximately 99.75°C .

Wissenschaftliche Forschungsanwendungen

Cyclobutanone has several applications in scientific research:

Synthetic Organic Chemistry: It serves as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core.

Reaction Mechanism Studies: Due to its reactivity, cyclobutanone is employed in the study of reaction mechanisms in physical organic chemistry.

Medicinal Chemistry: Cyclobutane motifs, including cyclobutanone, are incorporated into pharmaceuticals to enhance clinical efficacy and improve ADMET properties.

Wirkmechanismus

Target of Action

Cyclobutanone is an organic compound with the molecular formula (CH2)3CO . It is a four-membered cyclic ketone, also known as a cycloalkanone In photochemical reactions, the primary target of cyclobutanone is the molecular system it is introduced to .

Mode of Action

Cyclobutanone interacts with its targets through photochemical reactions . When excited at 200 nm by a laser pulse, cyclobutanone in its second excited electronic state (S2) can follow two pathways for its nonradiative decay :

- A ring-opening in S2 and a subsequent rapid decay to the ground electronic state, where the photoproducts are formed .

- A transfer through a closed-ring conical intersection to S1, where cyclobutanone ring opens and then funnels to the ground state .

Biochemical Pathways

The main photoproducts after 2 ps of dynamics are CO + cyclopropane (50%), CO + propene (10%), and ethene and ketene (34%) . These products are formed through the nonradiative decay pathways mentioned above .

Pharmacokinetics

It’s known that cyclobutanone is a colorless volatile liquid at room temperature , which suggests it could be absorbed and distributed quickly in an organism. More research is needed to fully understand the pharmacokinetics of cyclobutanone.

Result of Action

The molecular and cellular effects of cyclobutanone’s action are primarily observed in its photochemical reactions. The photoexcited cyclobutanone undergoes nonradiative decay, leading to the formation of various photoproducts . These photoproducts can have various effects depending on the molecular system cyclobutanone is introduced to.

Action Environment

The action, efficacy, and stability of cyclobutanone can be influenced by various environmental factors. For instance, the photochemical reactions of cyclobutanone are triggered by a laser pulse at 200 nm . Therefore, the presence and intensity of light can significantly influence cyclobutanone’s action. Additionally, the temperature and pressure conditions can affect the volatility and stability of cyclobutanone .

Biochemische Analyse

Biochemical Properties

Cyclobutanone plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often determined by the inherent ring strain of Cyclobutanone .

Molecular Mechanism

At the molecular level, Cyclobutanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclobutanone have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cyclobutanone vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Cyclobutanone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Cyclobutanone is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with certain transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Cyclobutanone and its effects on activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Vorbereitungsmethoden

Cyclobutanone can be synthesized through several methods:

Oxidation of Cyclobutanol: This method involves the oxidation of cyclobutanol using a strong oxidizing agent like chromic acid (H₂CrO₄).

Friedel-Crafts Acylation: This reaction involves the acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Degradation of Cyclobutanecarboxylic Acid: The oxidative decarboxylation of cyclobutanecarboxylic acid can also yield cyclobutanone.

Lithium-Catalyzed Rearrangement: This method involves the rearrangement of oxaspiropentane, which is formed by epoxidation of methylenecyclopropane.

Analyse Chemischer Reaktionen

Cyclobutanone undergoes various chemical reactions:

Oxidation: Cyclobutanone can be oxidized to form cyclobutanone oxime.

Substitution: Cyclobutanone can undergo nucleophilic substitution reactions, forming various substituted cyclobutanones.

Decomposition: At about 350°C, cyclobutanone decomposes into ethylene and ketene.

Vergleich Mit ähnlichen Verbindungen

Cyclobutanone can be compared with other cyclic ketones such as:

Cyclopropanone: A three-membered cyclic ketone that is highly sensitive and less stable than cyclobutanone.

Cyclopentanone: A five-membered cyclic ketone that is more stable and less reactive than cyclobutanone.

Cyclohexanone: A six-membered cyclic ketone that is commonly used in industrial applications and is more stable than cyclobutanone.

Cyclobutanone is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity, making it a valuable intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

cyclobutanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQSVMDWKBRBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061592 | |

| Record name | Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Cyclobutanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

43.0 [mmHg] | |

| Record name | Cyclobutanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1191-95-3 | |

| Record name | Cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOBUTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PF2SH405U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclobutanone?

A1: Cyclobutanone has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. []

Q2: What are some key spectroscopic features of cyclobutanone?

A2: The far-infrared spectrum of cyclobutanone reveals a series of sharp Q branches, suggesting a planar four-membered ring. [, ] NMR studies, particularly 1H and 13C NMR, are valuable for determining the structure and conformation of cyclobutanone derivatives. [, ]

Q3: Are cyclobutanones stable under ambient conditions?

A3: While cyclobutanones are generally stable, their reactivity can vary depending on the substituents present. For instance, 2,2-diphenylcyclobutanones exhibit greater stability compared to N-tosyl-azetidin-2-ones, which are prone to isomerization and rearrangement. []

Q4: How can cyclobutanones be synthesized using catalytic methods?

A4: Cyclobutanones can be efficiently synthesized via [2+2] cycloaddition reactions of ketenes with olefins. This reaction is often catalyzed by Lewis acids like boron trifluoride etherate. [, , , ]

Q5: Can cyclobutanones themselves act as intermediates in catalytic reactions?

A5: Yes, cyclobutanones bearing alkoxy substituents at the 3-position can function as 1,4-zwitterionic intermediates. These intermediates react with various unsaturated compounds, including allenylsilanes, to generate valuable six-membered or bridged ring systems. []

Q6: How does the choice of catalyst influence the outcome of reactions involving cyclobutanones?

A6: Different catalysts can lead to distinct products in reactions with cyclobutanones. For example, in the rhodium(I)-catalyzed decarbonylation of cyclobutanones, the choice of ligands significantly impacts the reaction rate and selectivity, yielding either cyclopropanes or alkenes. []

Q7: How is ring-opening of cyclobutanones achieved catalytically?

A7: Transition metal catalysts, particularly palladium and nickel complexes, have shown efficacy in promoting ring-opening reactions of cyclobutanones. These reactions offer valuable routes to diverse molecular scaffolds, often in an enantioselective manner. [, ]

Q8: Have computational methods been employed to study cyclobutanone reactions?

A8: Yes, computational chemistry has been instrumental in elucidating the mechanisms of cyclobutanone reactions. For instance, DFT calculations have provided insights into the mechanism of chiral phosphoric acid-catalyzed Baeyer-Villiger reactions of cyclobutanones. []

Q9: Can computational studies predict the outcome of cyclobutanone photochemistry?

A9: Yes, recent studies have combined trajectory surface hopping with high-level electronic structure calculations (XMS-CASPT2) to predict the photodynamics of cyclobutanone upon excitation at 200 nm. These simulations offer valuable insights into the photoproduct distribution and excited-state dynamics. []

Q10: How does the substitution pattern of cyclobutanones influence their reactivity?

A10: Substituents on the cyclobutanone ring play a crucial role in dictating reactivity. For instance, bulky substituents at the 3-position of 2,2-dichlorocyclobutanones facilitate cine-rearrangement reactions. [] In [4+2] cycloaddition reactions, the regioselectivity of ring-opening is influenced by the substitution pattern on the cyclobutanone ring. []

Q11: Are there cyclobutanone derivatives with potential biological activity?

A11: Yes, cyclobutanone analogues of β-lactam antibiotics, like penicillin, have been synthesized and investigated for their potential as enzyme inhibitors. These analogues have shown inhibitory activity against β-lactamases and other serine proteases. [, ]

Q12: How can the stability of cyclobutanone derivatives be enhanced?

A12: The stability of cyclobutanone derivatives can be improved by converting them into more stable functionalities. For example, the reactive carbonyl group in bicyclic α-chlorocyclobutanones can be reduced to the corresponding cyclobutanol, allowing for further functionalization without undesirable side reactions. []

Q13: How are cyclobutanones detected and quantified in complex matrices?

A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a sensitive technique widely employed for the detection and quantification of cyclobutanones, especially 2-alkylcyclobutanones, in irradiated food samples. [, , , ]

Q14: Are there alternative methods for extracting cyclobutanones from food samples?

A14: Yes, supercritical fluid extraction (SFE) using carbon dioxide has emerged as a rapid and efficient alternative to conventional extraction methods for isolating cyclobutanones from irradiated food products. [, ]

Q15: What resources are available for researchers interested in cyclobutanone chemistry?

A15: Access to specialized equipment, such as NMR spectrometers, GC/MS systems, and computational chemistry software, is essential for researchers working with cyclobutanones. Collaborations with synthetic chemists, analytical chemists, and computational chemists can significantly enhance research progress.

Q16: What are some significant milestones in the development of cyclobutanone chemistry?

A16: The discovery and development of [2+2] cycloaddition reactions involving ketenes and olefins represented a landmark achievement in cyclobutanone synthesis. The utilization of dichlorocyclobutanones as versatile intermediates in natural product synthesis, pioneered by researchers like Professor Marc Snapper, has significantly advanced the field. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.